N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide
Description
Propriétés
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2S/c1-13-4-2-3-5-17(13)24-20(29)19(28)23-11-10-16-12-30-21-25-18(26-27(16)21)14-6-8-15(22)9-7-14/h2-9,12H,10-11H2,1H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYDHUBUTRIYPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H20FN5O2S
- Molecular Weight : 437.5 g/mol
- CAS Number : 894034-41-4
The primary mechanism of action for this compound involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By inhibiting these enzymes, the compound affects the arachidonic acid pathway, leading to a reduction in prostaglandin synthesis. This biochemical modulation results in decreased inflammation and pain response, making it a potential candidate for analgesic and anti-inflammatory therapies.
Antimicrobial Activity
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant antimicrobial properties. For instance, studies have shown that certain synthesized compounds demonstrate antimicrobial activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The binding efficacy of these compounds against enoyl-[acyl-carrier-protein] reductase has been noted, which is crucial for bacterial fatty acid biosynthesis .
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| Compound 10 | C. albicans | 32 |
| Compound 11 | E. coli | 16 |
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been attributed to its ability to inhibit COX enzymes. This inhibition leads to a decrease in inflammatory mediators in various models of inflammation. The compound has shown promise in reducing symptoms associated with inflammatory conditions such as arthritis and other chronic inflammatory diseases.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A study conducted on various thiazolo[3,2-b][1,2,4]triazole derivatives found that several compounds exhibited promising antimicrobial activity with differential efficacy against tested strains. The docking studies indicated that the most potent compounds had lower binding energies at the active sites of bacterial targets .
-
Anti-inflammatory Mechanism :
- In vitro studies demonstrated that this compound effectively inhibited COX-1 and COX-2 activity. This was measured through enzyme assays that showed a significant reduction in prostaglandin E2 levels following treatment with the compound.
- Analgesic Activity :
Applications De Recherche Scientifique
Chemical Profile
- Molecular Formula : C22H20FN5O2S
- Molecular Weight : Approximately 437.5 g/mol
- CAS Number : 894034-41-4
- Structural Features : The compound features a thiazolo-triazole framework, which is significant for its biological relevance and potential interactions with various biological targets.
Anticancer Activity
Research indicates that compounds with similar structural motifs to N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide demonstrate promising anticancer properties. For instance, studies have shown that derivatives of thiazole and triazole exhibit significant activity against various cancer cell lines. Specifically, compounds derived from the thiazolo-triazole framework have been investigated for their ability to inhibit tumor growth in vitro and in vivo models .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activities. Similar derivatives have been tested against a range of bacterial and fungal strains, showing efficacy in inhibiting growth. The presence of the thiazole ring is particularly noted for enhancing antimicrobial activity due to its ability to interact with microbial cell membranes .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Reagents : Specific reagents are chosen based on the desired reaction pathways.
- Conditions : Temperature and solvent choice are critical for optimizing yield and purity.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
In Vitro Testing
In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. These studies typically utilize assays such as the Sulforhodamine B (SRB) assay to assess cell viability and proliferation .
Molecular Docking Studies
Molecular docking studies are crucial for understanding how this compound interacts with biological targets at the molecular level. These studies help elucidate binding affinities and modes of action against specific proteins involved in cancer progression or microbial resistance .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Analogues
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c)
- Key Features : Lacks the oxalamide side chain, containing only the thiazolo-triazole core with a 4-fluorophenyl group.
- Activity : Highly selective against maximal electroshock (MES)-induced seizures (ED₅₀ = 49.1 mg/kg, PI = 1.9) but inactive in the pentylenetetrazole (PTZ) model .
- Advantage : Lower toxicity (TD₅₀ = 94.6 mg/kg) compared to carbamazepine .
6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b)
- Key Features : Substituted with a 4-propoxy group on the phenyl ring.
- Activity : Dual efficacy in MES and PTZ models (ED₅₀ = 63.4 mg/kg, PI = 1.7) .
- Limitation : Higher toxicity (TD₅₀ = 105.6 mg/kg) than 3c .
N1-(2-(2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide Key Features: Structural isomer of the target compound, with a 4-methoxyphenyl group instead of o-tolyl.
Application: Used as a flavoring agent (FEMA 4233) with regulatory approval . Toxicity: High safety margin (NOEL = 100 mg/kg/day) due to rapid metabolic clearance .
Data Tables
Table 1: Comparative Pharmacological Profiles
Research Findings
- Anticonvulsant Activity: The thiazolo-triazole core with a 4-fluorophenyl group is critical for MES seizure suppression, as seen in 3c .
- Toxicity : Thiazolo-triazole derivatives generally exhibit lower neurotoxicity (PI > 1.5) than carbamazepine (PI < 0.44) . However, the target compound’s safety profile remains unstudied.
- Structural Insights : Oxalamide substituents influence receptor specificity. For example, S336’s dimethoxybenzyl group targets umami receptors , whereas the thiazolo-triazole core in the target compound likely interacts with voltage-gated ion channels .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide, and what critical parameters influence yield?
- Answer : The compound is synthesized via multi-step reactions, often starting with the formation of the thiazolo-triazole core. A common approach involves a one-pot reaction combining thiazole and triazole precursors with oxalamide derivatives under catalysis (e.g., Lewis acids). Key parameters include temperature control (60–80°C), solvent choice (DMF or acetonitrile), and reaction time (12–24 hours). Post-synthesis purification via column chromatography or recrystallization ensures >90% purity .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the connectivity of the thiazolo-triazole core, ethyl linker, and oxalamide groups. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula (e.g., [M+H]⁺ at m/z 437.5) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Answer : The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate degradation under prolonged exposure to light or acidic conditions (pH < 5). Storage at –20°C in inert atmospheres is recommended to preserve integrity .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield while minimizing byproduct formation?
- Answer : A Design of Experiments (DoE) approach can optimize parameters:
- Catalyst screening : Triethylamine or DMAP improves coupling efficiency.
- Solvent optimization : DMF enhances solubility of intermediates.
- Temperature gradients : Stepwise heating (50°C → 80°C) reduces side reactions.
Monitoring via HPLC at each step ensures intermediate purity (>95%) before proceeding .
Q. What in silico strategies are effective for predicting biological targets and structure-activity relationships (SAR)?
- Answer : Molecular docking (AutoDock Vina) and pharmacophore modeling (Schrödinger) identify potential targets (e.g., bacterial dihydrofolate reductase or kinase enzymes). SAR studies reveal that:
- The 4-fluorophenyl group enhances lipophilicity and membrane permeability.
- The oxalamide moiety is critical for hydrogen bonding with active-site residues.
Comparative analysis with chloro/methyl analogs shows fluorinated derivatives exhibit superior antimicrobial activity .
Q. How do substituent variations (e.g., 4-fluoro vs. 4-chloro) impact biological activity and metabolic stability?
- Answer : A comparative table summarizes substituent effects:
| Substituent | Bioactivity (MIC, µg/mL) | Metabolic Half-life (h) |
|---|---|---|
| 4-Fluorophenyl | 0.5–2.0 (vs. S. aureus) | 6.8 ± 0.3 |
| 4-Chlorophenyl | 1.0–4.0 | 4.2 ± 0.2 |
| o-Tolyl | 2.0–8.0 | 3.5 ± 0.4 |
Fluorine’s electronegativity improves target binding, while chlorine increases metabolic clearance due to steric hindrance .
Q. What methodologies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Answer : Discrepancies often arise from assay variability (e.g., cell line selection, incubation time). Strategies include:
- Standardized protocols : Use ATCC-certified cell lines and replicate experiments ≥3 times.
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence polarization) with cell-based viability assays (MTT).
- Meta-analysis : Pool data from peer-reviewed studies (excluding vendor data) to identify trends .
Q. How can thermal stability and degradation pathways be characterized for formulation studies?
- Answer : Thermogravimetric Analysis (TGA) identifies decomposition onset temperatures (~200°C). Differential Scanning Calorimetry (DSC) detects phase transitions (e.g., melting point ~180°C). Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring reveals hydrolysis of the oxalamide group as the primary degradation pathway .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the oxalamide group.
- Characterization : Combine X-ray crystallography (if single crystals are obtainable) with DFT calculations to validate electronic structures .
- Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial studies) and assess cytotoxicity (HEK293 cells) to confirm selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
